3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C23H24N6O5 and a molecular weight of 464.485 g/mol . This compound is known for its unique structure, which combines a benzaldehyde derivative with a purine hydrazone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in inhibiting specific enzymes or pathways involved in disease progression.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth, proliferation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can be compared with other similar compounds, such as:
- 3,4-Dimethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- 3,4-Dimethoxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 2,4-Dihydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C23H24N6O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H24N6O5/c1-28-20-19(21(30)26-23(28)31)29(11-12-34-16-7-5-4-6-8-16)22(25-20)27-24-14-15-9-10-17(32-2)18(13-15)33-3/h4-10,13-14H,11-12H2,1-3H3,(H,25,27)(H,26,30,31)/b24-14+ |
InChI Key |
ORJYURLRJBBYTE-ZVHZXABRSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=C(C=C3)OC)OC)CCOC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=C(C=C3)OC)OC)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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